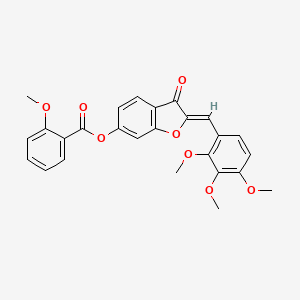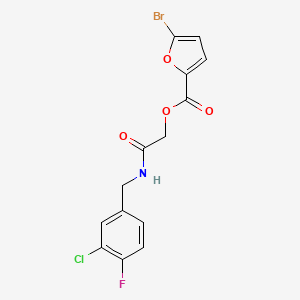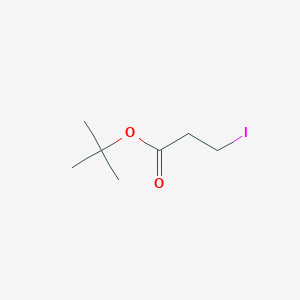
Tert-butyl 3-iodopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-iodopropanoate is a chemical compound with the CAS Number: 124935-83-7 . It has a molecular weight of 256.08 . It is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H13IO2/c1-7(2,3)10-6(9)4-5-8/h4-5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 256.08 and is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación
Asymmetric Synthesis
Tert-butyl 3-iodopropanoate plays a role in the catalytic asymmetric synthesis, particularly in the synthesis of enantioenriched tert-butyl 3,3-diarylpropanoates. These compounds are valuable building blocks, prepared through asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters, achieving high yields and enantioselectivities (Paquin et al., 2005).
Intermediate in Amine Synthesis
N-tert-Butanesulfinyl imines, derived from tert-butyl compounds like this compound, serve as intermediates in the asymmetric synthesis of amines. These imines facilitate the addition of various nucleophiles and are used in synthesizing a range of enantioenriched amines, including amino acids and alcohols (Ellman et al., 2002).
Solar Cell Improvement
The addition of tert-butyl derivatives to redox electrolytes in dye-sensitized TiO2 solar cells significantly enhances their performance. This improvement is attributed to the shift in the TiO2 band edge and increased electron lifetime, a mechanism influenced by compounds like this compound (Boschloo et al., 2006).
Medicinal Chemistry
In medicinal chemistry, the tert-butyl group, akin to this compound, is a common motif. Its incorporation into bioactive compounds often results in property modulation, like increased lipophilicity or decreased metabolic stability, prompting the exploration of alternative substituents (Westphal et al., 2015).
Synthesis of Organic Compounds
This compound is used in one-pot syntheses, like the chemoselective synthesis of 2H-chromene or coumarin derivatives from Baylis-Hillman adducts. This process involves conjugate addition, hydrolysis, and elimination steps (Faridoon et al., 2015).
Oxidation Reactions
Compounds like this compound are involved in oxidation reactions, such as the iodine–pyridine–tert-butylhydroperoxide system for oxidizing benzylic methylenes and primary amines under solvent-free conditions. This method is green, efficient, and metal-free (Zhang et al., 2009).
Green Process Manufacturing
Tert-butyl derivatives, including this compound, are important in green technology for process manufacturing. They play a role in predicting kinetics and energy consumption in safety tests, optimizing reactor design, and improving feeding safety (Lin & Tseng, 2012).
Safety and Hazards
Direcciones Futuras
While specific future directions for Tert-butyl 3-iodopropanoate are not mentioned in the search results, similar compounds have been studied for their potential applications. For instance, non-fullerene acceptors, which use 1H-indene-1,3(2H)-dione (a key compound for the synthesis of the end-capping component of non-fullerene acceptors) have attracted much attention as components of organic solar cells .
Mecanismo De Acción
Target of Action
Tert-butyl 3-iodopropanoate is a chemical compound used primarily as a reagent in organic synthesis . The primary targets of this compound are other organic compounds that it reacts with during synthesis .
Mode of Action
The compound interacts with its targets through chemical reactions, specifically esterification . In these reactions, the this compound molecule donates an iodine atom to the target molecule, facilitating the formation of new bonds and the synthesis of new compounds .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reactions it is used in. As a reagent in organic synthesis, it can be involved in a wide variety of pathways, each leading to the production of different organic compounds .
Pharmacokinetics
Its bioavailability would depend on factors such as its concentration, the specific reaction conditions, and the nature of the other compounds present .
Result of Action
The result of this compound’s action is the synthesis of new organic compounds . The exact molecular and cellular effects would depend on the specific compounds being synthesized and their subsequent interactions with biological systems.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other compounds, and the specific reaction conditions . For example, it is typically stored at a temperature of 4°C to maintain its stability .
Propiedades
IUPAC Name |
tert-butyl 3-iodopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-7(2,3)10-6(9)4-5-8/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILNHUAOFIUFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

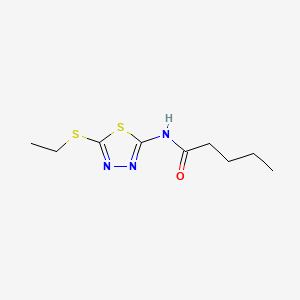
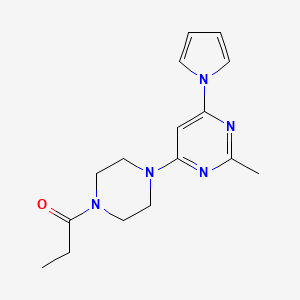
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2923719.png)
![2-[2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide](/img/structure/B2923720.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2923721.png)
![N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2923722.png)
![1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2923723.png)
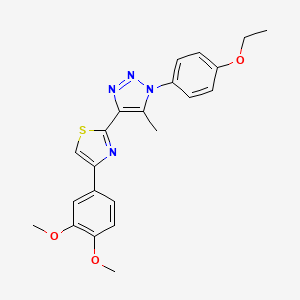
![2-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2923727.png)
![4-{[6-(Propionyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B2923730.png)
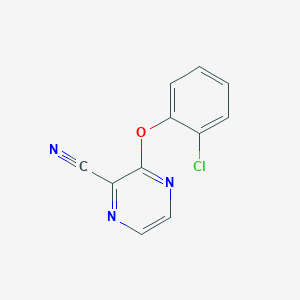
![Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-fluoroquinoline-2-carboxylate](/img/structure/B2923733.png)
